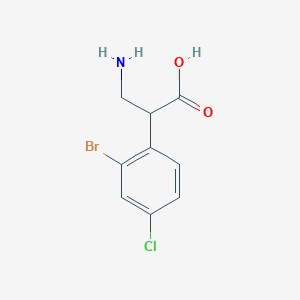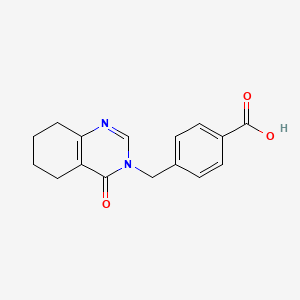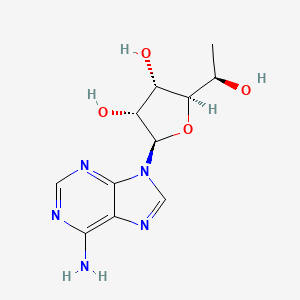![molecular formula C21H14O B11842381 4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde CAS No. 475115-52-7](/img/structure/B11842381.png)
4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([1,1’-Biphenyl]-4-ylethynyl)benzaldehyde is an organic compound that features a biphenyl structure with an ethynyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-ylethynyl)benzaldehyde undergoes various chemical reactions, including:
Substitution: The biphenyl and ethynyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: 4-([1,1’-Biphenyl]-4-ylethynyl)benzoic acid.
Reduction: 4-([1,1’-Biphenyl]-4-ylethynyl)benzyl alcohol.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4-([1,1’-Biphenyl]-4-ylethynyl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-ylethynyl)benzaldehyde depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
4-([1,1’-Biphenyl]-4-yl)benzaldehyde: Lacks the ethynyl group, which may affect its reactivity and applications.
4-([1,1’-Biphenyl]-4-ylethynyl)benzoic acid:
4-([1,1’-Biphenyl]-4-ylethynyl)benzyl alcohol: A reduced form with distinct reactivity and applications.
Uniqueness
4-([1,1’-Biphenyl]-4-ylethynyl)benzaldehyde is unique due to the presence of both the ethynyl and aldehyde functional groups, which confer specific reactivity and versatility in various chemical transformations and applications .
Properties
CAS No. |
475115-52-7 |
|---|---|
Molecular Formula |
C21H14O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
4-[2-(4-phenylphenyl)ethynyl]benzaldehyde |
InChI |
InChI=1S/C21H14O/c22-16-19-10-8-17(9-11-19)6-7-18-12-14-21(15-13-18)20-4-2-1-3-5-20/h1-5,8-16H |
InChI Key |
UXKZAGSFDKLBKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11842314.png)
![2-(Bromomethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11842317.png)




![2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11842355.png)



![Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane](/img/structure/B11842391.png)
![1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842396.png)
